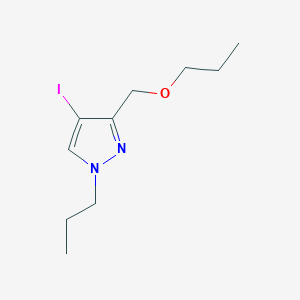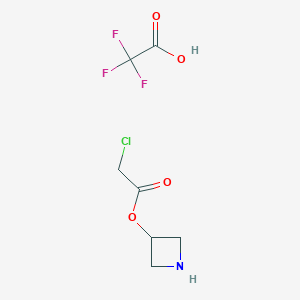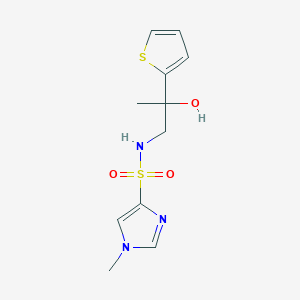
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a pyridine ring substituted with a fluorine atom
Wirkmechanismus
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is the voltage-gated sodium channel Na v 1.7 . This channel is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in humans .
Mode of Action
This compound acts as a potent small molecule blocker of the Na v 1.7 channel . By blocking this channel, the compound can prevent the propagation of action potentials in neurons, thereby reducing the perception of pain.
Pharmacokinetics
The disposition of this compound was examined in rats, dogs, and humans after oral administration . Absorption of the compound was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .
Result of Action
The result of the action of this compound is a reduction in the perception of pain. This is achieved through its action on the Na v 1.7 channel, which leads to a decrease in the transmission of pain signals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with 5-fluoropyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)(5-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of a fluorine atom on the pyridine ring.
(3,3-Difluoropyrrolidin-1-yl)(5-chloropyridin-3-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.
Uniqueness
The uniqueness of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYTNIFMFQFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2684100.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2684105.png)
![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)
![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2684109.png)

![10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2684111.png)



